1-[2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-ethanone
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Overview
Description
1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE is a complex organic compound that features an imidazolidinone core substituted with a 4-methylbenzenesulfonyl group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting glyoxal with ammonia, followed by cyclization with a suitable amine.
Introduction of the 4-Methylbenzenesulfonyl Group: This step involves the sulfonylation of the imidazolidinone core using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Propan-2-yl Group: The final step is the alkylation of the imidazolidinone core with an appropriate alkylating agent, such as isopropyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Chemistry: It serves as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazolidinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE: Lacks the methyl and propan-2-yl groups, resulting in different chemical properties and reactivity.
1-[3-(4-METHYLBENZENESULFONYL)-2-(METHYL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE: Contains a methyl group instead of a propan-2-yl group, affecting its steric and electronic properties.
Uniqueness
1-[3-(4-METHYLBENZENESULFONYL)-2-(PROPAN-2-YL)IMIDAZOLIDIN-1-YL]ETHAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22N2O3S |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[3-(4-methylphenyl)sulfonyl-2-propan-2-ylimidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N2O3S/c1-11(2)15-16(13(4)18)9-10-17(15)21(19,20)14-7-5-12(3)6-8-14/h5-8,11,15H,9-10H2,1-4H3 |
InChI Key |
DOJFQSXZVDIZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C(C)C)C(=O)C |
Origin of Product |
United States |
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